molecular formula C12H11IN2O B7937933 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one

Cat. No.: B7937933
M. Wt: 326.13 g/mol
InChI Key: XQUPFWQVALPYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one is a substituted quinazolinone derivative characterized by a cyclopropylmethyl group at the 3-position and an iodine atom at the 6-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties . The iodine substituent at the 6-position enhances its utility in metal-catalyzed cross-coupling reactions, enabling further derivatization for drug discovery .

Properties

IUPAC Name

3-(cyclopropylmethyl)-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O/c13-9-3-4-11-10(5-9)12(16)15(7-14-11)6-8-1-2-8/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPFWQVALPYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C(C2=O)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclopropylmethyl halide in the presence of a base, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring or the cyclopropylmethyl group.

    Substitution: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 6-position.

Scientific Research Applications

Overview

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and pharmaceuticals.

Medicinal Chemistry

This compound is primarily studied for its potential as an anticancer agent. Its structure allows it to interact with various molecular targets, making it a candidate for the development of new therapeutic agents.

  • Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, particularly against resistant strains of bacteria. Studies have shown that modifications to the quinazolinone structure can enhance antibacterial efficacy.

CompoundAntibacterial ActivityTarget Bacteria
This compoundModerateStaphylococcus aureus
Related quinazolinonesHighEscherichia coli

This table summarizes the antibacterial activity of this compound compared to related compounds.

Biological Mechanisms

The mechanism of action for this compound involves the inhibition of key enzymes or receptors associated with cancer cell proliferation and survival. For example, it may modulate pathways such as PI3K/Akt, which are critical for cell growth and metabolism .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of several quinazolinone derivatives, including this compound. The results indicated that this compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of the quinazolinone family were tested against various bacterial strains. The findings highlighted that structural modifications significantly impacted their antibacterial potency, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparisons

Substituent Effects on Reactivity The iodine atom at the 6-position in 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one facilitates Suzuki-Miyaura cross-coupling reactions, analogous to 6-iodoquinazolin-4(3H)-one, which is a key intermediate in Lapatinib synthesis .

Biological Activity 3-(2-Chlorobenzyl)-6-iodoquinazolin-4(3H)-one () and 3-amino-6-iodo-2-methylquinazolin-4(3H)-one () exhibit antimicrobial properties, suggesting that iodine and aryl/alkyl groups at the 3-position may synergize for such activity. Methoxyphenyl and naphthyl substituents at the 6-position (e.g., 3-Methyl-6-(naphthalen-1-yl)quinazolin-4(3H)-one) demonstrate antioxidant efficacy (P<0.5), highlighting the role of electron-donating groups in redox modulation .

Synthetic Flexibility The 3-(cyclopropylmethyl) group offers a balance between lipophilicity and metabolic stability compared to bulkier benzyl groups (e.g., 2-chlorobenzyl in ), which may improve pharmacokinetic profiles . POCl3-mediated aromatization () and Pd-catalyzed cross-coupling () are common methods for functionalizing the quinazolinone core, applicable to the target compound.

Biological Activity

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C11H10IN3O
  • Molecular Weight : 305.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. The compound has been shown to inhibit key signaling pathways, including:

  • PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to apoptosis in cancer cells.
  • Cell Cycle Regulation : It induces G2/M phase arrest, which is critical for preventing the proliferation of cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCC827 (Lung Cancer)0.09Induces G2/M phase arrest
A549 (Lung Cancer)0.43PI3K/Akt pathway inhibition
MCF-7 (Breast Cancer)0.25Apoptosis induction via caspase activation

Data from various studies indicate that the compound shows potent activity across different cancer cell lines, with HCC827 being particularly sensitive due to its reliance on the PI3K pathway for survival .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. It was tested against several bacterial strains, with results indicating varying degrees of inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies : A study conducted on HCC827 cells showed that treatment with the compound led to a significant increase in apoptosis markers, including cleaved caspase-3 and PARP, indicating effective induction of programmed cell death .
  • In Vivo Studies : In animal models, administration of the compound resulted in tumor size reduction in xenograft models of lung cancer, supporting its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclopropyl group and iodine substitution at the 6-position are critical for enhancing biological activity. Compounds with larger substituents at these positions exhibited decreased activity, suggesting a balance between steric hindrance and binding affinity is crucial for optimal efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.